
2-(Pyrrolidin-3-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor. One common method is the nucleophilic addition of pyrrolidine to an epoxide, such as glycidol, under basic conditions. The reaction proceeds as follows:
Reactants: Pyrrolidine and glycidol.
Conditions: Basic conditions, often using a base like sodium hydroxide.
Procedure: Pyrrolidine is added to glycidol in the presence of a base, leading to the opening of the epoxide ring and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
2-(Pyrrolidin-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)propane-1,3-diol: Similar structure but with the nitrogen atom in a different position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a methyl group and an amine instead of diol.
Uniqueness
2-(Pyrrolidin-3-yl)propane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c9-4-7(5-10)6-1-2-8-3-6/h6-10H,1-5H2 |
Clé InChI |
HGGSYYBLHPTFKL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


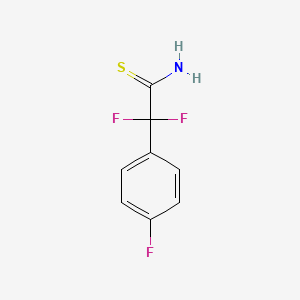
![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)

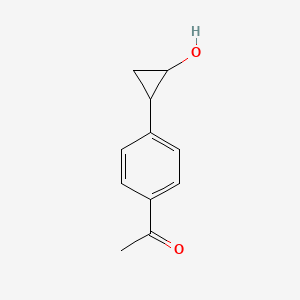

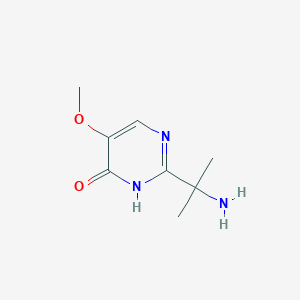
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
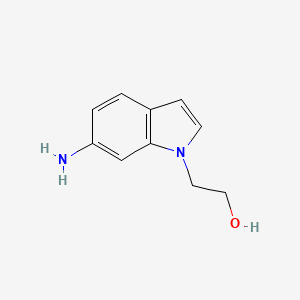
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
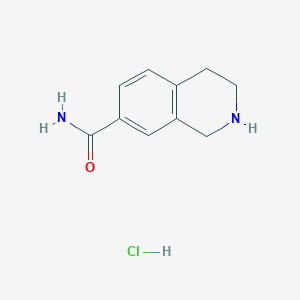
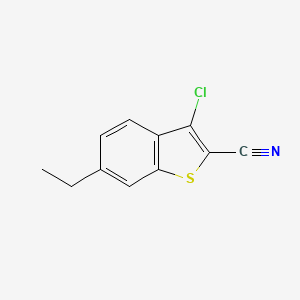

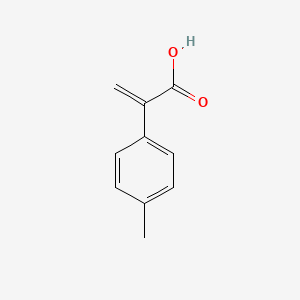
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
